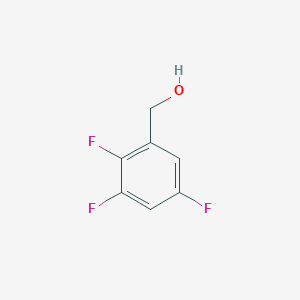

2,3,5-Trifluorobenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5-Trifluorobenzyl alcohol is a polyfluorinated benzyl alcohol derivative characterized by the presence of three fluorine atoms on the aromatic ring. While the provided papers do not directly discuss 2,3,5-trifluorobenzyl alcohol, they offer insights into the properties and reactions of structurally related compounds. For instance, the electroreduction of pentafluorobenzoic acid to pentafluorobenzyl alcohol and tetrafluorobenzyl alcohol suggests potential pathways for synthesizing trifluorobenzyl alcohols .

Synthesis Analysis

The synthesis of polyfluorobenzyl alcohols can be achieved through electrochemical methods. Specifically, pentafluorobenzoic acid can be selectively reduced to pentafluorobenzyl alcohol using amalgamated lead, zinc, and cadmium cathodes in aqueous sulfuric acid solutions . Although this method does not directly apply to 2,3,5-trifluorobenzyl alcohol, it indicates that similar electrochemical approaches could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated benzyl alcohols can significantly differ from their non-fluorinated counterparts. For example, the rotational spectrum of 3,5-difluorobenzyl alcohol shows a smaller OCα-C1C2 dihedral angle compared to benzyl alcohol, which affects its rotational spectrum and indicates a tunneling motion of the CH2OH group . Similarly, the structure of 2,5-difluorobenzyl alcohol reveals a gauche orientation of the hydroxyl group, influenced by the fluorine atoms' positions . These findings suggest that the molecular structure of 2,3,5-trifluorobenzyl alcohol would also exhibit unique characteristics due to the influence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated benzyl alcohols can participate in various chemical reactions. For instance, scandium trifluoromethanesulfonate is an effective Lewis acid catalyst for acylation reactions involving alcohols . Additionally, the Cannizzaro reaction has been used to synthesize trimethylbenzyl alcohol , and nucleophilic cyclization has been employed to activate sp3 carbon-fluorine bonds in difluorohomoallylic alcohols . These reactions demonstrate the reactivity of benzyl alcohols with different substituents, which could be relevant for trifluorobenzyl alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl alcohols are influenced by the presence of fluorine atoms. For example, the rotational spectrum of 3,5-difluorobenzyl alcohol provides insights into its internal rotation and tunneling behavior . The oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex is affected by the presence of scandium triflate, which can change the reaction mechanism . These studies highlight the impact of fluorine substitution on the properties and reactivity of benzyl alcohols.

Safety And Hazards

When handling 2,3,5-Trifluorobenzyl alcohol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It’s also advised to ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

While specific future directions for 2,3,5-Trifluorobenzyl alcohol are not mentioned in the available resources, it’s worth noting that this compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that it may have potential applications in these fields moving forward.

Propiedades

IUPAC Name |

(2,3,5-trifluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYKYKBQMLBYAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380338 |

Source

|

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trifluorobenzyl alcohol | |

CAS RN |

67640-33-9 |

Source

|

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67640-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)